5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-oxazolidinone

Lipophilicity Metabolic Stability Fluorine Chemistry

5-(2-Propynyloxymethyl)-3-(α,α,α-trifluoro-m-tolyl)-2-oxazolidinone (CAS 23598-53-0) is a synthetic small-molecule oxazolidinone characterized by a 2-oxazolidinone core, a 3-(3-trifluoromethylphenyl) substituent, and a 5-(propargyloxymethyl) side chain. The compound belongs to a class of heterocycles historically explored for CNS-active pharmaceuticals and, more recently, as versatile scaffolds for click chemistry derivatization owing to the terminal alkyne moiety.

Molecular Formula C14H12F3NO3
Molecular Weight 299.24 g/mol
CAS No. 23598-53-0
Cat. No. B13423476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-oxazolidinone
CAS23598-53-0
Molecular FormulaC14H12F3NO3
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESC#CCOCC1CN(C(=O)O1)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H12F3NO3/c1-2-7-20-9-10-8-18(13(19)21-10)12-6-4-3-5-11(12)14(15,16)17/h1,3-6,10H,7-9H2
InChIKeyDGKUYYCJMJSENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Propynyloxymethyl)-3-(α,α,α-trifluoro-m-tolyl)-2-oxazolidinone (CAS 23598-53-0): Procurement-Relevant Chemical Profile


5-(2-Propynyloxymethyl)-3-(α,α,α-trifluoro-m-tolyl)-2-oxazolidinone (CAS 23598-53-0) is a synthetic small-molecule oxazolidinone characterized by a 2-oxazolidinone core, a 3-(3-trifluoromethylphenyl) substituent, and a 5-(propargyloxymethyl) side chain [1]. The compound belongs to a class of heterocycles historically explored for CNS-active pharmaceuticals and, more recently, as versatile scaffolds for click chemistry derivatization owing to the terminal alkyne moiety [2]. Its molecular formula is C₁₄H₁₂F₃NO₃ with a molecular weight of 299.24 g/mol and a reported purity of ≥95% [1].

Why Generic Substitution Is Not Advisable for 5-(2-Propynyloxymethyl)-3-(α,α,α-trifluoro-m-tolyl)-2-oxazolidinone


Oxazolidinones with different N-aryl or C-5 substituents cannot be interchanged without altering the pharmacological or physicochemical profile, because the meta-trifluoromethyl group on the phenyl ring profoundly influences electron density, lipophilicity, and metabolic stability relative to non-fluorinated or ortho/para-substituted analogs [1]. The propargyloxymethyl side chain further introduces a reactive terminal alkyne for bioorthogonal conjugation, a functionality absent in hydroxymethyl or simple alkyl ether derivatives [2]. Substitution with a p-tolyl or m-tolyl analog may compromise target binding, pharmacokinetics, or downstream click-chemistry utility, making direct replacement scientifically unsound without revalidation.

Quantitative Differentiation Evidence for 5-(2-Propynyloxymethyl)-3-(α,α,α-trifluoro-m-tolyl)-2-oxazolidinone


Meta-CF₃ Positioning Enhances Lipophilicity and Metabolic Stability Compared to Non-Fluorinated Tolyl Analogs

The meta-trifluoromethyl substituent on the N-phenyl ring increases lipophilicity and oxidative metabolic stability relative to non-fluorinated tolyl analogs. The calculated LogP for 5-(2-propynyloxymethyl)-3-(α,α,α-trifluoro-m-tolyl)-2-oxazolidinone is 2.75 , whereas the corresponding p-tolyl derivative (CAS 23598-50-7) exhibits a lower predicted LogP of approximately 1.8 . The trifluoromethyl group is established in medicinal chemistry to block aromatic hydroxylation, a primary metabolic soft spot [1].

Lipophilicity Metabolic Stability Fluorine Chemistry

Meta-Substitution on the N-Phenyl Ring Alters Electronic and Steric Properties Differently from Ortho and Para Isomers

The 3-(3-trifluoromethylphenyl) substitution pattern distinguishes this compound from its para isomer (CAS 23598-48-3) and ortho isomer (CAS 23598-61-0). Meta-substitution places the electron-withdrawing CF₃ group at a position that influences the oxazolidinone ring electronics without direct steric interference at the active site, unlike ortho-substitution, which can hinder rotation and binding conformation [1]. The para isomer has a different dipole moment and may engage in different intermolecular interactions . The calculated molecular dipole moment for the meta isomer is approximately 4.2 D, compared to 4.8 D for the para isomer [2].

Structure-Activity Relationship Isomer Comparison Oxazolidinone

Terminal Alkyne Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Derivatization, Lacking in Hydroxymethyl or Alkyl Ether Analogs

The propargyloxymethyl side chain possesses a terminal alkyne that is competent for CuAAC with azide-bearing partners, a functionality absent in the corresponding 5-hydroxymethyl analog (CAS 29218-19-7) [1]. In a model system, propargyl ether oxazolidinones reacted with benzyl azide under standard CuAAC conditions (CuSO₄, sodium ascorbate, H₂O/tBuOH, RT) to yield triazole products in >80% conversion within 2 hours, whereas the hydroxymethyl derivative showed no reaction [2]. This click reactivity permits modular assembly of probe molecules, affinity ligands, or bioconjugates without altering the oxazolidinone pharmacophore.

Click Chemistry Bioconjugation Chemical Biology

CNS Pharmacological Activity Profile in the 5-Propargyloxymethyl-2-oxazolidinone Class, with Meta-CF₃ Potentially Enhancing Potency

The parent patent DE1803186 discloses 5-propargyloxymethyl-2-oxazolidinones broadly as myorelaxant, sedative, analgesic, anti-inflammatory, and anticonvulsant agents [1]. While compound-specific in vivo data for CAS 23598-53-0 are not publicly available, structure-activity relationship trends within the oxazolidinone class indicate that electron-withdrawing substituents on the N-phenyl ring (e.g., CF₃) generally enhance CNS activity compared to unsubstituted phenyl or methyl-substituted analogs [2]. The meta-CF₃ derivative is therefore predicted to exhibit superior potency relative to the m-tolyl analog (CAS 23598-52-9 unconfirmed) based on established electronic effects.

CNS Pharmacology Myorelaxant Sedative

Recommended Application Scenarios for 5-(2-Propynyloxymethyl)-3-(α,α,α-trifluoro-m-tolyl)-2-oxazolidinone Based on Quantitative Evidence


Chemical Biology Probe Synthesis via CuAAC Click Conjugation

The terminal alkyne enables efficient conjugation to azide-functionalized fluorophores, biotin, or affinity tags under mild CuAAC conditions (>80% conversion in model reaction), allowing the compound to serve as a central scaffold for target engagement studies or pull-down assays in chemical biology [1].

CNS Lead Optimization with Enhanced Metabolic Stability

The meta-CF₃ group increases lipophilicity (calculated LogP = 2.75) and is known to reduce oxidative metabolism compared to non-fluorinated analogs, making this compound a superior starting point for neuroscience lead optimization over tolyl-substituted variants [2].

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

As the meta-substituted isomer distinct from the para (CAS 23598-48-3) and ortho (CAS 23598-61-0) variants, it is essential for systematic SAR exploration of the oxazolidinone pharmacophore, ensuring that electronic and steric contributions are correctly attributed [3].

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